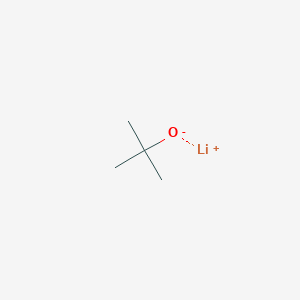

Lithium tert-butoxide

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

CAS番号 |

1907-33-1 |

|---|---|

分子式 |

C4H10LiO |

分子量 |

81.1 g/mol |

IUPAC名 |

lithium;2-methylpropan-2-olate |

InChI |

InChI=1S/C4H10O.Li/c1-4(2,3)5;/h5H,1-3H3; |

InChIキー |

UOHBMRODJBFDPN-UHFFFAOYSA-N |

SMILES |

[Li+].CC(C)(C)[O-] |

異性体SMILES |

[Li+].CC(C)(C)[O-] |

正規SMILES |

[Li].CC(C)(C)O |

他のCAS番号 |

1907-33-1 |

ピクトグラム |

Flammable; Corrosive; Irritant |

同義語 |

2-Methyl-2-propanol Lithium Salt; Lithium t-butoxide; Lithium tert-Butanolate; _x000B_Lithium tert-Butylate; tert-Butanol Lithium Salt; tert-Butoxylithium; |

製品の起源 |

United States |

Foundational & Exploratory

Lithium tert-butoxide synthesis from tert-butanol and n-butyllithium

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of lithium tert-butoxide from tert-butanol (B103910) and n-butyllithium. This guide includes detailed experimental protocols, safety precautions, and characterization data intended for use by professionals in research and development.

Introduction

This compound (LiOt-Bu) is a non-nucleophilic, strong base widely employed in organic synthesis. Its utility spans a range of reactions, including deprotonation, elimination, and as a component of highly active catalyst systems. The synthesis of this compound from the reaction of tert-butanol with n-butyllithium is a common and efficient method for its preparation, particularly for in-situ applications. This guide details the necessary procedures for this synthesis, ensuring a focus on safety and reproducibility.

Reaction Scheme and Mechanism

The synthesis of this compound from tert-butanol and n-butyllithium is a straightforward acid-base reaction. The acidic proton of the tert-butanol hydroxyl group is abstracted by the strongly basic n-butyl anion from n-butyllithium. The byproducts of this reaction are butane (B89635) and the this compound salt.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

The following protocols are provided for the synthesis of this compound. The first protocol details the in situ preparation for immediate use in a subsequent reaction, as is common practice. The second outlines the procedure for isolating solid this compound.

In Situ Preparation of this compound Solution

This protocol is adapted from a procedure described in patent WO2004/74255 for the preparation of a THF-hexane solution of this compound.[1]

Materials:

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M)

-

tert-Butanol (anhydrous)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous hexanes

-

Inert gas (Argon or Nitrogen)

-

Dry glassware (Schlenk flask, dropping funnel, syringes)

Procedure:

-

Under an inert atmosphere, charge a dry Schlenk flask equipped with a magnetic stir bar with tert-butanol (1.0 equivalent).

-

Add anhydrous THF and/or hexanes to the flask to dissolve the tert-butanol.

-

Cool the solution to 0-5 °C using an ice-water bath.

-

Slowly add a solution of n-butyllithium in hexanes (1.0 equivalent) dropwise to the stirred tert-butanol solution. The addition should be controlled to maintain the temperature below 5 °C.[1]

-

After the addition is complete, stir the resulting solution at the same temperature for 30 minutes to ensure the reaction goes to completion.[1]

-

The resulting solution of this compound is ready for use in subsequent reaction steps.

Synthesis and Isolation of Solid this compound

This protocol provides a general procedure for the synthesis and isolation of solid this compound.

Materials:

-

n-Butyllithium (n-BuLi) in hexanes

-

tert-Butanol (anhydrous)

-

Anhydrous hexanes or pentane (B18724)

-

Inert gas (Argon or Nitrogen)

-

Dry glassware (Schlenk flask, dropping funnel, filtration apparatus)

Procedure:

-

Under an inert atmosphere, dissolve tert-butanol (1.0 equivalent) in anhydrous hexanes or pentane in a dry Schlenk flask.

-

Cool the solution to 0 °C.

-

Slowly add n-butyllithium (1.0 equivalent) to the stirred solution. A white precipitate of this compound will form.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Isolate the solid product by filtration under an inert atmosphere using a Schlenk filtration setup.

-

Wash the solid with cold, anhydrous hexanes or pentane to remove any unreacted starting materials and soluble byproducts.

-

Dry the solid under vacuum to obtain this compound as a white powder.

Safety Precautions

n-Butyllithium is a pyrophoric reagent and must be handled with extreme caution under an inert atmosphere.

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate chemical-resistant gloves.

-

Inert Atmosphere: All manipulations involving n-butyllithium and this compound must be carried out under a dry, inert atmosphere (argon or nitrogen) using Schlenk techniques or in a glovebox.

-

Quenching: Unused n-butyllithium and reaction residues should be quenched carefully. A recommended procedure involves slow addition to a stirred, cooled solution of a less reactive alcohol like isopropanol (B130326) in an inert solvent like heptane. This should be followed by the slow addition of methanol (B129727) and then water.

-

Spills: In case of a spill, do not use water. Smother the spill with a dry powder extinguishing agent, such as sand or sodium carbonate.

Data Presentation

Reagent and Product Properties

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| n-Butyllithium | CH₃(CH₂)₃Li | 64.06 | Colorless to pale yellow solution in hexanes | 109-72-8 |

| tert-Butanol | (CH₃)₃COH | 74.12 | Colorless liquid or solid | 75-65-0 |

| This compound | (CH₃)₃COLi | 80.05 | White to off-white powder | 1907-33-1 |

| Butane | CH₃(CH₂)₂CH₃ | 58.12 | Colorless gas | 106-97-8 |

Reaction Parameters

| Parameter | Value | Reference |

| Stoichiometry | 1:1 (tert-Butanol : n-Butyllithium) | [1] |

| Solvent | THF/Hexane | [1] |

| Temperature | 0-5 °C | [1] |

| Reaction Time | 30 minutes | [1] |

| Typical Yield | High (often used in situ) |

Characterization Data

The synthesized this compound can be characterized by various spectroscopic methods.

| Technique | Solvent | Chemical Shift (δ) / Wavenumber (cm⁻¹) |

| ¹H NMR | D₂O | ~1.3 ppm (singlet, 9H) |

| ¹³C NMR | D₂O | Not readily available |

| FT-IR | Characteristic C-O and Li-O stretches |

Note: NMR spectra of organolithium compounds can be complex due to aggregation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

References

Technical Guide to the Physical Properties of Lithium Tert-Butoxide Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of lithium tert-butoxide powder, a critical reagent in organic synthesis and pharmaceutical development. The information is presented to be a valuable resource for laboratory work, process development, and safety considerations.

General Characteristics

This compound, with the chemical formula C₄H₉LiO, is an organolithium compound that presents as a white to off-white powder.[1] It is a strong, non-nucleophilic base widely employed in a variety of organic reactions, including deprotonation, elimination, and catalysis.[2][3] Due to its highly reactive nature, it is sensitive to moisture and air, necessitating handling under inert atmospheric conditions.[4]

Quantitative Physical Properties

The following tables summarize the key physical properties of this compound powder, compiled from various sources. Discrepancies in reported values can be attributed to differences in measurement techniques and sample purity.

Table 1: General Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉LiO | [2] |

| Molar Mass | 80.05 g/mol | [3] |

| Appearance | White to off-white powder | [1] |

| Odor | Odorless | [4] |

Table 2: Thermal Properties

| Property | Value | Conditions | Source(s) |

| Melting Point | ~283 °C (decomposes) | Not specified | [3][5] |

| ~150 °C (decomposition) | Not specified | [4] | |

| Boiling Point | 68-70 °C | Not specified | [2] |

| 110 °C | at 0.1333 hPa (sublimes) | [6][7] | |

| Sublimation | Sublimes without decomposition at 110 °C in vacuum | Vacuum | [2][3] |

Table 3: Density and Solubility

| Property | Value | Temperature | Source(s) |

| Density | 0.89 g/cm³ | 20 °C | [2][3] |

| 0.918 g/cm³ (hexamer) | Not specified | [1] | |

| ~0.5 g/cm³ (Bulk Density) | 20 °C | [5] | |

| Solubility in Hexane | 16% (w/w) | Not specified | [2][3] |

| Solubility in THF | 23% (w/w) | 20 °C | [5] |

| Solubility in Toluene | 5% (w/w) | 20 °C | [5] |

| Water Solubility | Reacts violently | Not applicable | [2] |

Structural and Spectroscopic Data

Crystal Structure

This compound is known to form aggregates in both the solid state and in solution. X-ray crystallography studies have revealed the existence of a hexameric form.[1][8]

The crystal structure of the hexameric form of this compound has been determined to be monoclinic, belonging to the space group C2/m.[8] The unit cell parameters are reported as a = 2953.5 pm, b = 1752.1 pm, and c = 1008.9 pm, with a β angle of 92.95°.[8] The structure exhibits disorder in the positions of the lithium atoms, with Li-O bond lengths ranging from 186.1 to 198.4 pm.[8]

Spectroscopic Properties

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in a suitable deuterated solvent is expected to show a single peak corresponding to the nine equivalent protons of the tert-butyl group.

FT-IR Spectroscopy: The infrared spectrum of this compound displays characteristic absorptions corresponding to the C-H and C-O stretching and bending vibrations of the tert-butoxide group.

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of key physical properties of this compound, with specific considerations for its air- and moisture-sensitive nature.

Synthesis of this compound

This compound can be synthesized in the laboratory via the reaction of tert-butanol (B103910) with n-butyllithium in a suitable aprotic solvent.

Materials:

-

tert-butanol

-

n-butyllithium in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Inert gas (Argon or Nitrogen)

-

Schlenk line apparatus

Procedure:

-

Under an inert atmosphere, a solution of tert-butanol in anhydrous THF is prepared in a Schlenk flask equipped with a magnetic stir bar.

-

The flask is cooled in an ice bath.

-

A solution of n-butyllithium in hexanes is added dropwise to the stirred tert-butanol solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure complete reaction.

-

The resulting solution of this compound can be used directly or the solvent can be removed under vacuum to yield the solid powder.

Determination of Melting Point

The melting point of the air-sensitive this compound powder is determined using a sealed capillary method.

Materials:

-

This compound powder

-

Glass capillary tubes

-

Glovebox with an inert atmosphere

-

Melting point apparatus

Procedure:

-

Inside a glovebox, a small amount of the dry this compound powder is loaded into a glass capillary tube.

-

The open end of the capillary tube is sealed using a flame or a suitable sealant to prevent exposure to the atmosphere.

-

The sealed capillary is then taken out of the glovebox and placed in a melting point apparatus.

-

The sample is heated at a controlled rate, and the temperature range over which the solid melts is observed and recorded. A rapid initial heating can be used to determine an approximate melting range, followed by a slower, more precise measurement.

Determination of Density

The bulk density of this compound powder can be determined by measuring the mass of a known volume of the powder in an inert atmosphere.

Materials:

-

This compound powder

-

Graduated cylinder of a known volume

-

Balance

-

Glovebox with an inert atmosphere

Procedure:

-

Inside a glovebox, a graduated cylinder of a known volume is tared on a balance.

-

The this compound powder is carefully added to the graduated cylinder up to a specific volume mark.

-

The mass of the powder is recorded.

-

The bulk density is calculated by dividing the mass of the powder by the occupied volume.

Visualizations

The following diagrams illustrate key processes related to this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Experimental workflow for melting point determination.

Safety and Handling

This compound is a flammable solid that reacts violently with water.[2] It is also corrosive and can cause severe skin and eye damage. All handling of the powder should be conducted in a well-ventilated area, preferably within a glovebox under an inert atmosphere, by personnel trained in handling air-sensitive reagents. Appropriate personal protective equipment, including flame-retardant lab coats, safety goggles, and gloves, must be worn.

Conclusion

This technical guide provides a comprehensive summary of the key physical properties of this compound powder. The tabulated data, detailed experimental protocols, and visual workflows are intended to assist researchers and professionals in the safe and effective use of this important chemical reagent. The inherent reactivity of this compound necessitates careful handling and adherence to appropriate safety procedures.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 1907-33-1 [amp.chemicalbook.com]

- 3. This compound | 1907-33-1 [chemicalbook.com]

- 4. This compound, 99% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. parchem.com [parchem.com]

- 6. This compound 97 1907-33-1 [sigmaaldrich.com]

- 7. gelest.com [gelest.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Chemical Structure and Aggregation State of Lithium Tert-Butoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium tert-butoxide (LiOt-Bu) is a pivotal reagent in modern organic synthesis, prized for its strong basicity and utility in a wide array of chemical transformations. Its reactivity and selectivity are intrinsically linked to its chemical structure and aggregation state, both in the solid phase and in solution. This technical guide provides a comprehensive overview of the structural landscape of this compound, detailing its various oligomeric forms. The information presented herein is supported by quantitative data from seminal crystallographic and spectroscopic studies, offering a valuable resource for researchers leveraging this essential organolithium compound.

Chemical Structure and Aggregation States

In the solid state, this compound is known to exist in several aggregation states, primarily as tetramers, hexamers, and octamers. The specific aggregate observed is influenced by the method of preparation and the solvent system employed for crystallization. In solution, an equilibrium often exists between these different oligomeric species, the position of which is dependent on factors such as solvent, concentration, and temperature.

Tetrameric this compound

Hexameric this compound

The hexameric form of this compound is a commonly isolated and well-characterized species. X-ray crystallographic studies have revealed a stacked structure.[1]

Octameric this compound

A kinetically stable, highly ordered octameric form of this compound has also been identified.[2] Its structure is particularly noteworthy as it is described as a fusion of two face-opened tetrameric cubanes.[2]

Quantitative Structural Data

The following tables summarize the key crystallographic data for the known aggregation states of this compound.

Table 1: Crystallographic Data for Hexameric this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a (pm) | 2953.5 |

| b (pm) | 1752.1 |

| c (pm) | 1008.9 |

| β (°) | 92.95 |

| Li-O Bond Lengths (pm) | 186.1 - 198.4 |

Data obtained from Nekola et al., 2002.[1]

Table 2: Conceptual Structural Parameters for Octameric this compound

| Structural Feature | Description |

| Core Connectivity | Fusion of two face-opened tetrameric cubanes |

Based on the description by Henderson et al., 2004.[2]

Visualization of Aggregation States

The different aggregation states of this compound can be visualized using graph representations.

Figure 1: Conceptual representation of the core structures of tetrameric, hexameric, and octameric this compound.

Experimental Protocols

The structural elucidation of this compound aggregates relies on two primary analytical techniques: single-crystal X-ray diffraction for solid-state analysis and nuclear magnetic resonance (NMR) spectroscopy for solution-state characterization.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal of a this compound aggregate.

Methodology:

-

Crystal Growth:

-

Slowly cool a saturated solution of this compound in a suitable anhydrous, aprotic solvent (e.g., hexane, toluene).

-

Alternatively, use vapor diffusion by dissolving the compound in a volatile solvent (e.g., THF) and allowing a less volatile anti-solvent (e.g., hexane) to slowly diffuse into the solution.

-

All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) due to the air and moisture sensitivity of organolithium compounds.

-

-

Crystal Mounting:

-

Select a single crystal of suitable size and quality under a microscope in an inert environment (glovebox).

-

Mount the crystal on a cryoloop or a glass fiber with a minimal amount of inert oil.

-

Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer to minimize thermal motion and radiation damage.

-

-

Data Collection:

-

Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.

-

Collect a series of diffraction images by rotating the crystal through a range of angles.

-

The choice of X-ray source (e.g., Mo Kα or Cu Kα) depends on the crystal's properties.

-

-

Structure Solution and Refinement:

-

Integrate the diffraction spots to obtain a list of reflection intensities.

-

Determine the unit cell parameters and space group.

-

Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

-

Build an initial model of the structure and refine it against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

-

References

Solubility Profile of Lithium tert-butoxide in Tetrahydrofuran and Hexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of lithium tert-butoxide in two common organic solvents: tetrahydrofuran (B95107) (THF) and hexane (B92381). Understanding the solubility of this critical reagent is paramount for its effective use in a wide range of chemical syntheses, from laboratory-scale research to industrial drug development processes. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and logical diagrams to illustrate key concepts.

Quantitative Solubility Data

The solubility of this compound exhibits significant variation between the polar aprotic solvent THF and the nonpolar solvent hexane. This difference is primarily attributed to the ability of THF to solvate the lithium cation, thereby disrupting the aggregate structure of the alkoxide.

| Solvent | Temperature (°C) | Solubility (% w/w) | Molar Solubility (mol/L) | Citation |

| Tetrahydrofuran (THF) | 20 | 23 | 2.45 | [1][2] |

| Hexane | Not Specified | 16 | ~1.0 | [3] |

Note: The temperature for the solubility of this compound in hexane was not explicitly stated in the reviewed literature, but it is presumed to be at a standard ambient temperature (approximately 20-25 °C). The molar solubility in hexane is an approximation based on commercially available solutions.

Factors Influencing Solubility

The dissolution of this compound is a complex process governed by several interrelated factors. The interplay between the solid-state structure of the alkoxide and its interaction with the solvent molecules is crucial in determining its solubility.

Caption: Factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

The determination of the solubility of air- and moisture-sensitive reagents like this compound requires meticulous experimental technique to ensure accurate and reproducible results. The following protocol outlines a general method based on the isothermal shake-flask method, which is a common technique for determining equilibrium solubility.[4][5]

Materials and Equipment:

-

Anhydrous this compound (solid)

-

Anhydrous solvent (THF or hexane), freshly distilled from a suitable drying agent

-

Inert atmosphere glovebox or Schlenk line

-

Temperature-controlled shaker or stirrer plate with a water/oil bath

-

Gastight syringes and needles

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed, sealable vials

-

Analytical balance

-

Gas Chromatography (GC) or titration apparatus for concentration analysis

Procedure:

-

Preparation of Saturated Solution:

-

Inside an inert atmosphere glovebox, add an excess of solid this compound to a pre-weighed, dry vial.

-

Record the initial mass of the solid.

-

Using a gastight syringe, add a known volume of the anhydrous solvent to the vial.

-

Seal the vial tightly with a septum cap.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or on a stirrer plate within a water/oil bath set to the desired temperature.

-

Agitate the mixture vigorously for a sufficient period to ensure equilibrium is reached. This can range from several hours to days, and preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, cease agitation and allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant liquid into a gastight syringe fitted with a pre-weighed syringe filter.

-

Dispense the filtered solution into a separate pre-weighed, sealed vial.

-

Record the mass of the collected solution.

-

-

Concentration Analysis:

-

The concentration of this compound in the filtered solution can be determined by a suitable analytical method.

-

Titration: A common method involves quenching the alkoxide solution with a known excess of a standard acid and then back-titrating the excess acid with a standard base.

-

Gas Chromatography (GC): The solution can be derivatized (e.g., by reacting with a silylating agent) and then analyzed by GC against a series of standards to determine the concentration of the corresponding tert-butanol.

-

-

-

Calculation of Solubility:

-

From the determined concentration and the mass of the solution, the solubility can be expressed in various units, such as grams of solute per 100 grams of solvent (% w/w) or moles of solute per liter of solution (mol/L).

-

Caption: Experimental workflow for determining the solubility of this compound.

Concluding Remarks

The solubility of this compound is a critical parameter for its application in organic synthesis. While this guide provides the currently available quantitative data and a robust experimental protocol for its determination, it is important to note the limited availability of temperature-dependent solubility data in the public domain. For processes where temperature fluctuations are a concern, it is highly recommended that researchers and process chemists determine the solubility of this compound in their specific solvent system under the relevant temperature range to ensure process safety, efficiency, and reproducibility. The methodologies and diagrams presented herein provide a solid foundation for such investigations.

References

A Technical Guide to the Spectroscopic Characterization of Lithium tert-butoxide

Introduction: Lithium tert-butoxide (LiOtBu) is a non-nucleophilic, strong base widely utilized in organic synthesis. As a white, moisture-sensitive solid, its purity and structural integrity are paramount for reproducible chemical transformations. Spectroscopic analysis provides an indispensable tool for researchers and drug development professionals to verify the quality and understand the solution-state structure of this critical reagent. This guide offers an in-depth summary of the nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopic data for this compound, complete with detailed experimental protocols and logical workflows for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of this compound in solution. The chemical shifts are highly dependent on the solvent, concentration, and the aggregation state of the compound.

Data Presentation

The following tables summarize the available NMR spectroscopic data for this compound. Due to the limited availability of data for the alkoxide in common deuterated solvents, reference data for the parent alcohol, tert-butanol, is also provided for comparative purposes.

Table 1: ¹H and ¹³C NMR Data for this compound and tert-Butanol

| Compound | Nucleus | Solvent | Chemical Shift (δ) [ppm] | Notes |

| This compound | ¹H | D₂O | Value not publicly available in searched literature[1] | A spectrum is available on SpectraBase, but the precise chemical shift is not provided.[1] |

| This compound | ¹³C | D₂O | Value not publicly available in searched literature | A spectrum is available on SpectraBase, but precise chemical shifts are not provided. |

| tert-Butanol (reference) | ¹H | CDCl₃ | ~1.28 (s, 9H, -C(CH ₃)₃) | Chemical shifts for the parent alcohol can vary with solvent and concentration.[2] |

| tert-Butanol (reference) | ¹³C | CDCl₃ | ~31.2 (-C (CH₃)₃), ~69.1 (-C (CH₃)₃) | Quaternary carbon signal is typically weaker.[2][3] |

Table 2: ⁷Li NMR Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Notes |

| ⁷Li (data from ⁶Li) | Cyclopentane | -0.78 | This value was obtained from a ⁶Li NMR spectrum; chemical shift ranges for ⁶Li and ⁷Li are identical.[4][5] |

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis

-

Sample Preparation (Inert Atmosphere): Due to its high reactivity with atmospheric moisture, this compound must be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

-

Solvent Selection: Use an appropriate deuterated solvent (e.g., THF-d₈, Benzene-d₆, or D₂O for specific applications) that has been thoroughly dried over a suitable drying agent (e.g., molecular sieves or potassium metal).

-

Sample Dissolution: In the inert atmosphere, weigh approximately 5-10 mg of this compound powder directly into a dry NMR tube. Using a cannula or a gas-tight syringe, add ~0.6-0.7 mL of the chosen deuterated solvent.

-

Sealing: Securely cap the NMR tube (e.g., with a Norell valve cap) before removing it from the inert atmosphere to prevent contamination.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. For ⁷Li NMR, shimming can be performed on a corresponding ¹H sample or unlocked if necessary.

-

For ¹H NMR: Acquire a standard one-pulse proton spectrum.

-

For ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary to obtain a good signal-to-noise ratio for the quaternary carbon.

-

For ⁷Li NMR: Tune the probe to the ⁷Li frequency. Use a standard one-pulse experiment. A dilute solution of LiCl in D₂O can be used as an external reference standard (0 ppm).

-

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups and vibrational modes within a molecule. For this compound, these methods can confirm the presence of C-H and C-O bonds.

Data Presentation

While spectra for this compound are commercially available, specific, tabulated peak assignments were not found in the reviewed literature.[6] However, the expected regions for key vibrational modes are well-established.

Table 3: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected IR Region (cm⁻¹) | Expected Raman Region (cm⁻¹) | Notes |

| C-H Stretching | 2850 - 3000 | 2850 - 3000 | Asymmetric and symmetric stretches of the methyl groups. |

| C-H Bending | 1360 - 1470 | 1360 - 1470 | Asymmetric and symmetric bending (scissoring, wagging) modes. |

| C-O Stretching | 1000 - 1200 | 1000 - 1200 | This is a key stretching vibration for the alkoxide group. |

| C-C Stretching | 900 - 1100 | 900 - 1100 | Skeletal vibrations of the tert-butyl group. |

| Li-O Stretching | 400 - 600 | 400 - 600 | Generally observed in the far-IR or low-frequency Raman region. |

Experimental Protocols

Protocol 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty, clean crystal.

-

Sample Application (Inert Atmosphere): In a glovebox or under a flow of inert gas, apply a small amount of solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Lower the pressure arm of the ATR accessory to press the solid sample firmly against the crystal. This ensures good contact for an optimal signal.

-

Data Acquisition: Place the ATR accessory in the spectrometer's sample compartment. Acquire the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, carefully and thoroughly clean the ATR crystal and pressure tip with a suitable dry solvent (e.g., anhydrous hexane (B92381) or THF) and a soft cloth, performing the initial cleaning steps in an inert atmosphere if possible.

Protocol 3: Raman Spectroscopy

-

Sample Preparation: Place a small amount of this compound powder into a glass vial or onto a microscope slide. Due to the sample's sensitivity, this should ideally be done in an inert atmosphere, and the sample holder should be sealed if possible.

-

Instrument Setup: Place the sample into the spectrometer's sample holder.

-

Focusing: Use the microscope objective to focus the laser beam onto the surface of the solid sample.

-

Data Acquisition: Irradiate the sample with the laser (e.g., 532 nm or 785 nm). Adjust the laser power and exposure time to maximize the signal-to-noise ratio while avoiding sample damage or fluorescence. Collect the scattered light and generate the Raman spectrum.

Mandatory Visualization

The logical workflow for the complete spectroscopic characterization of a sensitive compound like this compound involves careful handling, sequential analysis, and data integration.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

A Technical Guide to the History and Discovery of Alkali Metal Alkoxides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkali metal alkoxides (ROM, where R is an alkyl group and M is an alkali metal) are a class of reactive compounds that have become indispensable reagents in modern organic synthesis. Their utility as strong, non-nucleophilic bases and as nucleophiles is fundamental to the construction of complex molecules, including active pharmaceutical ingredients. This technical guide provides an in-depth exploration of the historical discoveries of these pivotal compounds, detailing the key experiments and the brilliant minds behind them. Understanding the origins of these reagents offers valuable context for their contemporary applications in drug development and chemical research.

Early Discoveries in the 19th Century: The Dawn of Organic Synthesis

The story of alkali metal alkoxides is intrinsically linked to the nascent field of organic chemistry in the 19th century. Early chemists were grappling with the fundamental structures of organic compounds, and the nature of "ether" and "alcohol" was a subject of intense debate. It was in this context that the first alkali metal alkoxides were synthesized and observed.

Justus von Liebig and the Synthesis of Sodium Ethoxide (1837)

The first documented synthesis of an alkali metal alkoxide is attributed to the renowned German chemist Justus von Liebig. In his 1837 publication, "Über die Äthertheorie" (On the Theory of Ether), Liebig described the reaction of metallic sodium with anhydrous ethanol (B145695).[1] He named the resulting white, solid product "Aethernatron."[2] This discovery was a direct consequence of the ongoing investigations into the composition of ether and alcohol. At the time, ethanol was considered by some to be a hydrate (B1144303) of diethyl ether.[2] Liebig's reaction demonstrated the replacement of a hydrogen atom in ethanol by sodium, a crucial step in understanding the chemical nature of alcohols.

The Work of Dumas and Peligot on Methanol (B129727) (c. 1835)

Around the same period, French chemists Jean-Baptiste Dumas and Eugène-Melchior Péligot were conducting pioneering research on "wood spirit," which they identified as methyl alcohol (methanol).[3][4] Their work, published in 1835, was instrumental in distinguishing methanol from ethanol and in establishing the concept of alcohols as a class of compounds.[3] While their primary focus was not on the synthesis of alkoxides, their isolation and characterization of methanol laid the groundwork for the later preparation of sodium methoxide (B1231860) and other methyl alkoxides.

Alexander Williamson and the Pivotal Role of Alkoxides in Ether Synthesis (1850)

The synthetic utility of alkali metal alkoxides was firmly established by English chemist Alexander Williamson in 1850. His development of the Williamson ether synthesis was a landmark achievement in organic chemistry, and it provided definitive proof of the structure of ethers.[5][6] The reaction involves the treatment of an alkyl halide with an alkoxide, typically prepared in situ from an alcohol and a strong base or an alkali metal.[5] Williamson's original work involved the reaction of potassium ethoxide with ethyl iodide to form diethyl ether.[7] This reaction, proceeding via an SN2 mechanism, demonstrated that ethers possess a C-O-C linkage and solidified the understanding of alcohols as compounds containing a hydroxyl group from which a proton could be removed.[5][6] The Williamson ether synthesis remains a cornerstone of organic synthesis to this day.

The Rise of Potassium Tert-Butoxide in the 20th Century

While the simpler alkali metal alkoxides were known and used in the 19th century, the 20th century saw the emergence of a new class of sterically hindered alkoxides that would revolutionize synthetic organic chemistry.

The Advent of a Powerful, Non-Nucleophilic Base

Potassium tert-butoxide (t-BuOK) emerged as a reagent of significant importance in the mid-20th century.[8] Its bulky tert-butyl group renders the alkoxide a powerful, yet non-nucleophilic, base. This unique combination of properties allows for the selective deprotonation of acidic protons without the competing nucleophilic addition or substitution reactions that can occur with smaller alkoxides like sodium ethoxide.

Foundational Work by Doering and Hoffmann (1954)

A seminal 1954 paper by W. von E. Doering and L. K. Hoffmann in the Journal of the American Chemical Society highlighted the utility of potassium tert-butoxide in promoting elimination reactions. They demonstrated that the use of this sterically demanding base favored the formation of the less-substituted alkene (the "Hofmann product") from the dehydrohalogenation of alkyl halides, a regioselectivity that was often complementary to that observed with smaller bases which typically yield the more substituted "Zaitsev product". This work was instrumental in establishing potassium tert-butoxide as a go-to reagent for controlling the regiochemical outcome of elimination reactions.

Experimental Protocols

The following are detailed methodologies for key historical and foundational experiments in the discovery and application of alkali metal alkoxides.

Liebig's Synthesis of Sodium Ethoxide (1837) - A Reconstruction

Based on Liebig's descriptions, a likely reconstruction of his original experiment is as follows:

-

Apparatus: A glass retort or flask fitted with a condenser. Given the era, the glassware would have been relatively simple.

-

Reagents:

-

Anhydrous ethanol ("absoluter Weingeist")

-

Metallic sodium, likely cut into small pieces.

-

-

Procedure:

-

Small pieces of metallic sodium were carefully added to a vessel containing anhydrous ethanol.

-

The reaction would have proceeded exothermically, with the evolution of hydrogen gas. Liebig would have observed the dissolution of the sodium metal.

-

After the reaction subsided, the excess ethanol was removed by distillation.

-

The remaining solid, a white powder, was isolated and described as "Aethernatron" (sodium ethoxide).

-

Williamson's Ether Synthesis (1850) - A Representative Protocol

The following is a representative protocol for the Williamson ether synthesis as would have been performed in the mid-19th century:

-

Apparatus: A flask equipped with a reflux condenser.

-

Reagents:

-

Anhydrous ethanol

-

Potassium metal

-

Ethyl iodide

-

-

Procedure:

-

Potassium ethoxide was prepared in situ by cautiously adding small pieces of potassium metal to anhydrous ethanol in a flask.

-

Once the potassium had completely reacted, ethyl iodide was added to the solution of potassium ethoxide.

-

The mixture was then heated to reflux for a period of time (typically 1 to 8 hours).[5]

-

After cooling, the reaction mixture would contain diethyl ether, ethanol, and precipitated potassium iodide.

-

The diethyl ether was isolated by distillation.

-

Preparation of Potassium Tert-Butoxide (Doering and Hoffmann Era)

The method for preparing potassium tert-butoxide has remained largely unchanged since its popularization in the mid-20th century.

-

Apparatus: A three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and an addition funnel. The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents:

-

Anhydrous tert-butanol (B103910)

-

Potassium metal

-

-

Procedure:

-

Anhydrous tert-butanol is placed in the reaction flask under a positive pressure of inert gas.

-

Small, clean pieces of potassium metal are added to the tert-butanol with vigorous stirring.

-

The reaction is exothermic and the rate is controlled by the rate of addition of potassium and external cooling if necessary.

-

The reaction mixture is stirred and may be gently heated to ensure all the potassium reacts.

-

The resulting solution of potassium tert-butoxide in tert-butanol can be used directly, or the excess alcohol can be removed under reduced pressure to yield solid potassium tert-butoxide.

-

Data Presentation

The following tables summarize key quantitative data related to the historical discovery and properties of common alkali metal alkoxides.

| Alkoxide | Discoverer(s) | Year of Discovery/Key Publication | Method of Preparation | Appearance |

| Sodium Ethoxide | Justus von Liebig | 1837 | Reaction of metallic sodium with anhydrous ethanol.[1] | White powder.[9] |

| Potassium Ethoxide | Alexander Williamson (Key Application) | 1850 | Reaction of metallic potassium with anhydrous ethanol.[7] | |

| Sodium Methoxide | (Implied from work of Dumas and Peligot) | c. 1835 | Reaction of metallic sodium with anhydrous methanol. | White amorphous powder.[10] |

| Potassium Tert-Butoxide | (Emerged as key reagent) | mid-20th Century | Reaction of metallic potassium with anhydrous tert-butanol.[8] |

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Density (g/cm³) | Solubility |

| Sodium Methoxide | CH₃ONa | 54.02 | 127 (decomposes)[10] | ~1.3 | Soluble in methanol and ethanol; reacts with water.[11] |

| Sodium Ethoxide | C₂H₅ONa | 68.05 | 260[9] | ~0.868 (21 wt% solution in ethanol)[9] | Soluble in polar solvents like ethanol; reacts with water.[9] |

| Potassium Tert-Butoxide | (CH₃)₃COK | 112.21 | 256-258 (decomposes) | Soluble in THF and tert-butanol; reacts violently with water. |

Mandatory Visualization

Signaling Pathways and Experimental Workflows

References

- 1. Disordered sodium alkoxides from powder data: crystal structures of sodium ethoxide, propoxide, butoxide and pentoxide, and some of their solvates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Claisen condensation - Wikipedia [en.wikipedia.org]

- 3. Eugène Melchior Peligot [scielo.org.mx]

- 4. researchgate.net [researchgate.net]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. perlego.com [perlego.com]

- 8. US6444862B1 - Synthesis and isolation of metal alkoxides - Google Patents [patents.google.com]

- 9. Distillation - Wikipedia [en.wikipedia.org]

- 10. Sodium Methoxide | CH3ONa | CID 10942334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Sodium methoxide - Sciencemadness Wiki [sciencemadness.org]

Theoretical Insights into the Reactivity of Lithium tert-Butoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium tert-butoxide (LiOt-Bu) is a sterically hindered, strong base widely employed in organic synthesis. Its utility spans a range of reactions, including deprotonations, eliminations, and metal-catalyzed cross-couplings. The reactivity of LiOt-Bu is intricately linked to its aggregation state, the nature of the solvent, and the presence of other reagents. This technical guide delves into the theoretical studies that illuminate the structural and electronic factors governing the reactivity of this compound, providing a deeper understanding for its strategic application in chemical synthesis.

The Aggregation State of this compound: A Foundation for Reactivity

In the solid state and in non-polar hydrocarbon solvents, this compound does not exist as a simple monomer. Instead, it forms well-defined aggregates, with the hexameric and octameric forms being the most characterized.[1] X-ray crystallography has confirmed the existence of both octameric and hexameric structures.[1] Theoretical calculations support the notion that the hexameric form is the thermodynamically more stable aggregate.[1]

The aggregation state is not merely a structural curiosity; it profoundly influences the basicity and overall reactivity of the alkoxide. The coordination of the lithium and oxygen atoms within the aggregate modulates the availability of the lone pairs on the oxygen atoms for proton abstraction. Any reaction involving this compound must therefore consider the energy cost of deaggregation or the reactivity of the aggregate itself.

Computational Methodologies for Studying Aggregation

Theoretical investigations into the aggregation of this compound and related organolithium species typically employ Density Functional Theory (DFT). A common approach involves geometry optimization of various aggregate structures (dimers, tetramers, hexamers, etc.) followed by frequency calculations to confirm that the optimized geometries correspond to energy minima.

A representative computational protocol is as follows:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: Density Functional Theory (DFT). The B3LYP functional is a widely used choice for such systems.

-

Basis Set: A split-valence basis set with polarization and diffuse functions, such as 6-31+G(d,p), is often employed to accurately describe the electronic structure of both the anionic oxygen and the electropositive lithium.

-

Solvation Model: To simulate the effect of a solvent, implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD solvation model are frequently used. These models treat the solvent as a continuous medium with a specific dielectric constant. For more explicit interactions, a few solvent molecules can be included in the calculation around the aggregate.

-

Thermodochemical Analysis: The calculated electronic energies are corrected for zero-point vibrational energy (ZPVE), thermal energy, and entropy to obtain Gibbs free energies at a given temperature (usually 298.15 K). These free energies are then used to compare the relative stabilities of different aggregation states.

Theoretical Perspectives on the Reactivity of this compound

While direct and comprehensive theoretical studies focused solely on the reactivity of this compound are not abundant, insights can be gleaned from experimental work supplemented by computational analysis and from theoretical studies of related systems. The primary role of this compound is that of a Brønsted base, and its reactivity in this context is of paramount interest.

The Role of the Lithium Cation in Catalysis

Recent theoretical work on a this compound-mediated transesterification of N-hydroxyphthalimide esters with oximes has shed light on the crucial role of the lithium cation.[2] DFT calculations revealed that LiOt-Bu facilitates the reaction by first generating a nucleophilic oximate intermediate. This intermediate then reacts with the ester via a transition state that is stabilized by chelation with the lithium ion.[2] This highlights that the Lewis acidity of the Li+ ion is a key factor in the catalytic cycle, working in concert with the basicity of the tert-butoxide anion.[2]

Logical Workflow for LiOt-Bu Mediated Transesterification

Caption: LiOt-Bu deprotonates the oxime to form a nucleophilic intermediate for transesterification.

Deprotonation Reactions: A Look at a Related System

A detailed computational analysis of deprotonation reactions has been performed for tert-butyllithium (B1211817) (t-BuLi), a related organolithium reagent. While t-BuLi is a C-centered base and LiOt-Bu is an O-centered base, the computational approach and the general principles of reactivity involving lithium aggregates are comparable.

In a study of the metalation of chromane (B1220400) by t-BuLi, DFT calculations were used to evaluate the activation energies for proton abstraction at different positions of the molecule. This study provided quantitative insights into the regioselectivity of the reaction.

Table 1: Calculated Activation Energies for Deprotonation of Chromane by t-BuLi Models

| Active Species Model | Deprotonation Site | Activation Energy (kcal/mol) |

| Contact Ion Pair (CIP) | ortho | 16.4 |

| Contact Ion Pair (CIP) | benzylic | 18.6 |

| Separated Ion Pair (SIP) | ortho | 23.3 |

| Separated Ion Pair (SIP) | benzylic | 18.0 |

Data adapted from a study on tert-butyllithium.

These theoretical findings demonstrate that the nature of the organolithium species (in this case, contact vs. separated ion pair, which is influenced by solvent) has a dramatic effect on the activation energies and thus the selectivity of the deprotonation. A similar influence of aggregation and solvation is expected for this compound.

Experimental Workflow for Probing Reaction Mechanisms

Caption: A typical experimental workflow to investigate the mechanism of a LiOt-Bu mediated reaction.

Mixed Aggregates and "Superbase" Behavior

This compound is a key component of so-called "superbases," which are mixtures of organolithium reagents and alkali metal alkoxides. The combination of n-butyllithium and potassium tert-butoxide, for instance, generates a highly reactive species capable of deprotonating even weakly acidic hydrocarbons. While the focus here is on this compound, it's important to note its role in mixed aggregates.

Theoretical studies on these mixed systems are complex due to the variety of possible aggregate structures. However, it is generally understood that the incorporation of a heavier alkali metal alkoxide enhances the basicity of the system. From a theoretical standpoint, this can be attributed to a more ionic character of the M-O bond (where M = K, Cs) and a higher degree of charge separation in the reactive species.

Conclusions and Future Outlook

The reactivity of this compound is a complex interplay of its aggregation state, the reaction medium, and its interaction with other reagents. Theoretical studies, primarily using DFT, have been instrumental in elucidating the stable aggregate structures of LiOt-Bu. While detailed computational investigations into its reactivity are still emerging, the available data underscores the dual role of the tert-butoxide anion as a Brønsted base and the lithium cation as a Lewis acid that can stabilize transition states.

Future theoretical work will likely focus on:

-

Modeling Reaction Mechanisms: Detailed computational studies on the mechanisms of various reactions mediated by this compound, including calculations of reaction profiles and transition state structures.

-

The Role of Solvent: More sophisticated models to account for the explicit role of solvent molecules in the deaggregation and reaction pathways.

-

Mixed Aggregates: Further theoretical exploration of the structure and reactivity of mixed aggregates containing this compound to better understand and predict the behavior of "superbase" systems.

A deeper theoretical understanding of these aspects will undoubtedly pave the way for the more rational design of synthetic strategies and the development of novel catalytic systems based on this versatile reagent.

References

- 1. Characterization of a kinetically stable, highly ordered, octameric form of this compound and its implications regarding aggregate formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-mediated efficient transesterification of N-hydroxyphthalimide esters toward oxime functionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

CAS number 1907-33-1 properties and hazards

An In-Depth Technical Guide to Lithium tert-Butoxide (CAS Number: 1907-33-1) for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the properties, hazards, and applications of this compound (CAS No. 1907-33-1), a critical reagent in modern organic synthesis and pharmaceutical development. The information is intended for professionals in research and development who require detailed technical data and procedural guidance.

Chemical and Physical Properties

This compound (LiOt-Bu) is a non-pyrophoric, strong base that is commercially available as a white to off-white solid or as a solution in organic solvents like tetrahydrofuran (B95107) (THF) or hexanes.[1][2] It is an organolithium compound characterized by its strong basicity and nucleophilicity.[2] Due to its chemical nature, it is highly reactive and requires careful handling.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1907-33-1 | [2] |

| Molecular Formula | C₄H₉LiO | [2] |

| Molecular Weight | 80.06 g/mol | [4] |

| Appearance | White to off-white solid/powder | [2][4] |

| Density | 0.897 g/cm³ | [5] |

| Melting Point | 283 °C | [6] |

| Boiling Point | 110 °C at 0.1333 hPa | [5] |

| Solubility | Soluble in toluene, hexane (B92381), THF, and methyl tert-butyl ether. Reacts vigorously with water. | [6][7] |

Hazards and Toxicology

This compound is classified as a hazardous substance and requires stringent safety precautions during handling and storage.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement(s) | Reference(s) |

| Flammable Solids | 1 | H228: Flammable solid | [4] |

| Self-heating substances and mixtures | 1 | H251: Self-heating: may catch fire | [8] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [8] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | [8] |

| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage | [9] |

Toxicological Data

Table 3: Acute Toxicity of this compound

| Test | Species | Route | Value | Reference(s) |

| LD₅₀ | Mouse | Oral | 1682 mg/kg | [9] |

Experimental Protocol for Acute Oral Toxicity (LD₅₀) Determination

While the specific historical study for the reported LD₅₀ value of 1682 mg/kg in mice is not publicly available, the methodology would have followed established guidelines for acute toxicity testing, such as those from the Organisation for Economic Co-operation and Development (OECD). The following is a representative protocol based on OECD Test Guideline 423 (Acute Toxic Class Method).[3][10]

Objective: To determine the median lethal dose (LD₅₀) of this compound following a single oral administration to mice.

Materials:

-

This compound (CAS: 1907-33-1)

-

Vehicle for administration (e.g., corn oil or distilled water, though water is unlikely due to reactivity)

-

Healthy, young adult laboratory mice (e.g., BALB/c strain), nulliparous and non-pregnant females are often preferred.[11]

-

Oral gavage needles

-

Standard laboratory animal housing and diet

Procedure:

-

Animal Acclimatization: Animals are acclimated to the laboratory conditions for at least 5 days prior to the study, with free access to standard rodent chow and water.[12]

-

Dose Preparation: The test substance is prepared at the desired concentrations in the chosen vehicle immediately prior to administration.

-

Fasting: Animals are fasted overnight (food, but not water, withheld) before dosing.[13]

-

Dose Administration: A single dose of this compound is administered to a group of mice (typically 3 per group) by oral gavage. The initial dose is selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on preliminary information on the substance's toxicity.[13]

-

Observation: Animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) at regular intervals for at least 14 days.[14] Body weights are recorded weekly.[14]

-

Stepwise Dosing: Depending on the outcome in the first group, the next group is dosed at a higher or lower level. The test is stopped when a dose that causes mortality or clear toxicity is identified, or when no effects are seen at the highest dose level.[13]

-

Pathology: All animals are subjected to a gross necropsy at the end of the observation period.[14]

-

LD₅₀ Estimation: The LD₅₀ is estimated based on the mortality data from the different dose groups using a validated statistical method.[11]

Applications in Research and Drug Development

This compound is a versatile and widely used strong base in organic synthesis, particularly in the pharmaceutical industry for the preparation of active pharmaceutical ingredients (APIs).[2]

Deprotonation Reactions

As a strong, non-nucleophilic base, LiOt-Bu is effective for the deprotonation of a wide range of acidic protons, including those on alcohols, carboxylic acids, and carbon acids.[3]

Synthesis of Pharmaceutical Intermediates

LiOt-Bu is employed in various synthetic transformations en route to complex pharmaceutical molecules. For example, it can be used to facilitate condensation and cyclization reactions.

Experimental Protocol: In-situ Preparation and Use of this compound in a Condensation Reaction [15]

Objective: To prepare a THF-hexane solution of this compound in-situ and use it in a subsequent condensation reaction.

Materials:

-

n-Butyllithium (n-BuLi) in hexane (e.g., 1.6 M)

-

tert-Butanol (B103910) (t-BuOH)

-

Anhydrous tetrahydrofuran (THF)

-

Starting materials for the condensation reaction (e.g., an amide and an electrophile)

-

Anhydrous reaction vessel with a magnetic stirrer and nitrogen inlet

Procedure:

-

Inert Atmosphere: The reaction vessel is dried in an oven, assembled while hot, and allowed to cool under a stream of dry nitrogen.

-

Reagent Addition: Anhydrous THF is added to the reaction vessel, followed by the dropwise addition of tert-butanol at 0 °C.

-

LiOt-Bu Formation: n-Butyllithium in hexane is added dropwise to the stirred solution at 0 °C. The reaction is allowed to proceed for 30 minutes at this temperature to ensure complete formation of LiOt-Bu.

-

Condensation Reaction: The starting amide and electrophile are added to the freshly prepared LiOt-Bu solution at a controlled temperature (e.g., not exceeding 5 °C).

-

Reaction Monitoring: The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Workup: Upon completion, the reaction is quenched with a suitable reagent (e.g., 1M hydrochloric acid). The organic layer is separated, washed, dried, and concentrated to yield the crude product, which is then purified by chromatography or recrystallization.

References

- 1. ors.od.nih.gov [ors.od.nih.gov]

- 2. - Division of Research Safety | Illinois [drs.illinois.edu]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. sarponggroup.com [sarponggroup.com]

- 6. US5583269A - Method of preparation of lithium tertiary-butoxide - Google Patents [patents.google.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. researchgate.net [researchgate.net]

- 9. gelest.com [gelest.com]

- 10. oecd.org [oecd.org]

- 11. enamine.net [enamine.net]

- 12. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

In-Depth Technical Guide to Lithium Tert-Butoxide: Moisture Sensitivity and Handling

For Researchers, Scientists, and Drug Development Professionals

Lithium tert-butoxide (LiOt-Bu) is a non-pyrophoric, strong base widely employed in organic synthesis. Its high reactivity and utility are intrinsically linked to its significant moisture sensitivity. This guide provides a comprehensive overview of the core principles and detailed procedures for the safe and effective handling of this compound, with a focus on mitigating risks associated with its hygroscopic nature.

Physicochemical Properties and Moisture Sensitivity

This compound is a white to off-white solid that is commercially available as a powder, chunks, or as a solution in solvents like tetrahydrofuran (B95107) (THF) and hexane.[1][2][3] It is valued in organic chemistry for its ability to act as a strong, non-nucleophilic base, facilitating reactions such as deprotonations, eliminations, and metal-catalyzed cross-couplings.

The core of its reactivity lies in the highly polarized lithium-oxygen bond. This polarity makes the tert-butoxide anion a powerful proton acceptor. Consequently, this compound reacts vigorously with water in an exothermic hydrolysis reaction to form lithium hydroxide (B78521) (LiOH) and tert-butanol.[4][5][6]

Reaction with Water: (CH₃)₃COLi + H₂O → (CH₃)₃COH + LiOH

This reaction is rapid and can generate significant heat, posing a safety hazard if not properly managed. The hygroscopic nature of this compound means it will readily absorb moisture from the atmosphere, leading to its degradation and a reduction in its efficacy as a base.[4] Therefore, stringent anhydrous and anaerobic handling techniques are paramount.

Quantitative Data Summary

| Property | Value | References |

| Molecular Formula | C₄H₉LiO | [1][3] |

| Molecular Weight | 80.05 g/mol | [1][3] |

| Appearance | White to off-white powder or chunks | [2][3] |

| Purity (typical) | ≥ 98% (by titration) | [1] |

| Solubility | Soluble in toluene, hexane, THF, diethyl ether | [2] |

| Water Solubility | Reacts vigorously | [2] |

Experimental Protocols

Inert Atmosphere Handling

Due to its moisture sensitivity, all manipulations of solid this compound must be performed under an inert atmosphere, such as nitrogen or argon, to prevent degradation. This is typically achieved using a glovebox or Schlenk line techniques.

A glovebox provides the most controlled environment for handling highly air- and moisture-sensitive reagents.

Methodology:

-

Preparation: Ensure the glovebox atmosphere is dry and oxygen-free (typically <1 ppm H₂O and O₂). All glassware, spatulas, and other equipment must be thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and cooled in the glovebox antechamber before being brought into the main chamber. Solvents should be appropriately dried and degassed.

-

Weighing: Weigh the desired amount of this compound directly into the reaction vessel inside the glovebox. Use a tared container to avoid exposing the balance to the reactive solid.

-

Addition to Reaction: If the reaction is to be performed inside the glovebox, the solvent and other reagents can be added directly to the flask containing the weighed this compound. If the reaction is to be set up on a Schlenk line, the flask should be sealed with a septum or stopcock before removal from the glovebox.

For laboratories without access to a glovebox, Schlenk line techniques are a viable alternative.

Methodology:

-

Glassware Preparation: Assemble the reaction flask (e.g., a two- or three-necked round-bottom flask) with a stir bar. Attach it to the Schlenk line, and flame-dry the entire apparatus under vacuum to remove adsorbed water. Allow the flask to cool to room temperature under a positive pressure of inert gas.

-

Solid Addition: To add solid this compound, a solid addition tube or a flask with a sidearm can be used.

-

Using a Solid Addition Tube: In a glovebox, weigh the this compound into the solid addition tube and seal it. Attach the tube to the reaction flask against a counterflow of inert gas. Rotate the tube to add the solid.

-

Direct Addition (less ideal): Briefly remove a septum from the reaction flask and quickly add the pre-weighed solid via a powder funnel under a strong flow of inert gas to minimize air exposure. This method is less rigorous and should only be used for less sensitive applications.

-

-

Purging: After adding the solid, evacuate the flask and backfill with inert gas at least three times to ensure a completely inert atmosphere.

References

Crystalline structure of Lithium tert-butoxide hexamer

An In-depth Technical Guide on the Crystalline Structure of Lithium tert-butoxide Hexamer

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the hexameric crystalline structure of this compound (LiO-t-Bu). As a sterically hindered, strong, non-nucleophilic base, LiO-t-Bu is a critical reagent in organic synthesis, particularly in the development of pharmaceutical compounds. Its reactivity and selectivity are profoundly influenced by its aggregation state, making a thorough understanding of its solid-state structure essential for optimizing reaction conditions and developing new synthetic methodologies. This guide summarizes the key crystallographic data, details the experimental protocols for structure determination, and visualizes the experimental workflow.

Introduction to this compound Aggregation

This compound, with the chemical formula (CH₃)₃COLi, is a metalorganic compound that exists as a white solid.[1][2] While often depicted as a simple salt, it is not ionized in solution and exhibits a strong tendency to form aggregates.[1] This propensity for aggregation is a hallmark of many organolithium compounds. In the solid state, LiO-t-Bu has been shown to form various structures, most notably hexameric and octameric aggregates, which have been characterized by single-crystal X-ray crystallography.[1][3] The hexameric form, [LiOC(CH₃)₃]₆, is a common and stable arrangement.

Crystalline Structure of the Hexamer

The hexameric structure of this compound is built around a central Li₆O₆ core. This core can be described as a hexagonal prism, with lithium and oxygen atoms occupying alternating vertices.[4] Each oxygen atom from the tert-butoxide group is bonded to three lithium atoms, and each lithium atom is, in turn, coordinated to three oxygen atoms.[4] This arrangement results in a robust, cage-like structure. A notable feature of the determined structure is a degree of disorder among the lithium atoms.[3]

Crystallographic Data

The quantitative crystallographic data for the hexameric form of this compound, as determined by single-crystal X-ray diffraction, are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| Unit Cell Dimensions | |

| a | 2953.5 pm |

| b | 1752.1 pm |

| c | 1008.9 pm |

| β | 92.95° |

| Formula Units (Z) | 36 |

| Li—O Bond Lengths | 186.1 - 198.4 pm |

Data sourced from Nekola, H., Olbrich, F., & Behrens, U. (2002). Kristall- und Molekülstrukturen von Lithium- und Natrium-tert-butoxid. Zeitschrift für anorganische und allgemeine Chemie.[3]

Experimental Protocols

The determination of the crystalline structure of this compound hexamer involves three key stages: synthesis and purification of the compound, growth of single crystals suitable for diffraction, and data collection and analysis via X-ray crystallography.

Synthesis and Purification

This compound can be synthesized by the reaction of lithium metal with tert-butanol.[5]

-

Reaction Setup: An oven-dried, three-necked round-bottom flask is equipped with a reflux condenser, a magnetic stir bar, and an inert gas inlet (e.g., Argon).[5]

-

Reagents: Anhydrous tetrahydrofuran (B95107) (THF) is added to the flask, followed by tert-butanol.[5] Lithium metal, cut into small pieces and washed with hexane (B92381) to remove protective oil, is then added to the solution.[5]

-

Reaction: The mixture is heated to reflux (approximately 61-66°C in THF) under an inert atmosphere. The reaction proceeds with the evolution of hydrogen gas.[5] The reaction is typically continued for several hours until the lithium metal appears shiny, indicating the removal of surface impurities and completion of the reaction.[5]

-

Isolation: After cooling, the resulting solution of this compound in THF can be used directly. To obtain the solid product, the THF is removed under vacuum.[5] Due to the compound's sensitivity to moisture, all manipulations must be carried out using air-free techniques.[2][6]

-

Purification: The crude solid can be purified by sublimation under vacuum at approximately 150°C, which yields the crystalline hexameric form.[5]

Single-Crystal Growth

High-quality single crystals are essential for X-ray diffraction analysis. For this compound, crystals can be grown by several methods:

-

Sublimation: As mentioned, vacuum sublimation is an effective method for both purification and crystal growth.[5]

-

Recrystallization: Slow cooling of a saturated solution in a non-coordinating solvent like n-hexane or n-heptane can also yield crystals suitable for diffraction.[3]

Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically under a stream of cold nitrogen gas to prevent degradation and improve data quality.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through various angles. The diffraction pattern—the positions and intensities of the scattered X-rays—is recorded by a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The positions of the atoms within the crystal lattice are determined using computational methods (e.g., direct methods or Patterson synthesis). The initial structural model is then refined against the experimental data to optimize atomic positions, bond lengths, and angles, resulting in the final, detailed crystal structure.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and structural determination of crystalline this compound hexamer.

Caption: Workflow for determining the crystal structure of LiO-t-Bu hexamer.

References

Methodological & Application

The Versatility of Lithium tert-Butoxide in Organic Synthesis: A Guide for Researchers

Abstract

Lithium tert-butoxide (LiOt-Bu) is a potent, non-nucleophilic strong base that has become an indispensable tool in modern organic synthesis. Its sterically hindered nature, coupled with its strong basicity, allows for a high degree of selectivity in a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in key organic reactions, including deprotonation, elimination, and catalysis. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound, with the chemical formula LiOC(CH₃)₃, is a white, solid organolithium compound.[1] It is commercially available as a solid or in solution, typically in tetrahydrofuran (B95107) (THF) or hexanes.[1] For laboratory applications where high purity is critical, it can also be generated in situ from the reaction of n-butyllithium with tert-butanol (B103910).[1][2] The bulky tert-butyl group renders the alkoxide a poor nucleophile, which is a key feature that minimizes unwanted side reactions, such as nucleophilic substitution, in base-mediated transformations. This characteristic makes it a highly selective and valuable reagent in the synthesis of complex organic molecules.[1]

Physicochemical Properties and Solubility

Understanding the physical and chemical properties of this compound is crucial for its safe handling and effective use in synthesis. It is a moisture-sensitive compound and should be handled under an inert atmosphere (e.g., nitrogen or argon).

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1907-33-1 | [1] |

| Molecular Formula | C₄H₉LiO | [1] |

| Molar Mass | 80.05 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| pKa of Conjugate Acid (tert-butanol) | ~17-18 |

The solubility of this compound in common organic solvents is a critical parameter for reaction setup. The following table summarizes its solubility in various solvents.

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Solubility |

| Tetrahydrofuran (THF) | Soluble |

| Toluene (B28343) | Soluble |

| Hexane | Soluble |

| Heptane | Soluble |

| Methyl tert-butyl ether | Soluble |

Applications in Organic Synthesis

This compound's strong basicity and low nucleophilicity make it a versatile reagent for a range of organic transformations.

Deprotonation of Acidic C-H, O-H, and N-H Bonds

As a strong base, this compound is highly effective for the deprotonation of a wide variety of weakly acidic protons. The pKa of the substrate is a key factor in determining the feasibility of the deprotonation.

Table 3: pKa Values of Representative Substrates Deprotonated by this compound

| Compound Class | Example | Approximate pKa |

| Terminal Alkyne | Phenylacetylene | 25 |

| Ketone (α-proton) | Acetone | 20 |

| Ester (α-proton) | Ethyl acetate (B1210297) | 25 |

| Alcohol | Ethanol | 16 |

| Amide | Acetamide | 17 |

Note: The pKa of the conjugate acid of this compound (tert-butanol) is approximately 17-18. Deprotonation is generally favorable when the pKa of the substrate is lower than that of tert-butanol.

Caption: Workflow for a typical deprotonation followed by electrophilic quench.

Elimination Reactions: Favoring the Hofmann Product

In E2 elimination reactions, the sterically demanding nature of the tert-butoxide anion leads to the preferential abstraction of the most accessible β-proton, resulting in the formation of the less substituted (Hofmann) alkene as the major product. This regioselectivity is in contrast to that observed with smaller, less hindered bases, which typically yield the more substituted (Zaitsev) alkene.

Table 4: Regioselectivity in E2 Elimination of 2-Bromopentane (B28208)

| Base | Solvent | Temperature | Zaitsev:Hofmann Ratio | Yield (%) |

| LiOt-Bu | THF | 50 °C | Predominantly Hofmann | High |

| NaOEt | EtOH | 55 °C | 71:29 | - |

Note: While a specific protocol for LiOt-Bu with 2-bromopentane was not found with a precise Zaitsev:Hofmann ratio, the general principle of bulky bases favoring the Hofmann product is well-established.

Caption: Steric hindrance directs the elimination to the Hofmann product.

Catalysis in Carbon-Carbon Bond Formation

This compound can also serve as a catalyst in various carbon-carbon bond-forming reactions, such as the α-alkylation of ketones and the Corey-Chaykovsky reaction.

This compound efficiently promotes the α-alkylation of ketones with primary alcohols in the absence of a transition metal catalyst.[3][4]

Table 5: this compound-Mediated α-Alkylation of Ketones with Primary Alcohols

| Ketone | Alcohol | Product | Yield (%) |

| Acetophenone (B1666503) | Benzyl (B1604629) alcohol | 1,3-Diphenylpropan-1-one | 92 |

| Cyclohexanone | Benzyl alcohol | 2-Benzylcyclohexan-1-one | 85 |

| Propiophenone | 1-Butanol | 2-Methyl-1-phenylhexan-1-one | 78 |

Data obtained from a study by Tang et al.[4]

In the Corey-Chaykovsky reaction, a sulfur ylide reacts with a carbonyl compound to form an epoxide. This compound can be used as the base to generate the sulfur ylide from its corresponding sulfonium (B1226848) salt.[5][6][7][8][9]

Caption: General workflow for a this compound catalyzed reaction.

Experimental Protocols

Safety Precaution: this compound is a flammable solid and reacts violently with water. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.